molecular formula C12H14N4O3 B8040097 ethyl N-(5-amino-2-methyl-4-oxoquinazolin-3-yl)carbamate

ethyl N-(5-amino-2-methyl-4-oxoquinazolin-3-yl)carbamate

Cat. No.: B8040097
M. Wt: 262.26 g/mol
InChI Key: NEQKMWOLPBREBR-UHFFFAOYSA-N
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Description

Ethyl N-(5-amino-2-methyl-4-oxoquinazolin-3-yl)carbamate is a synthetic organic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-(5-amino-2-methyl-4-oxoquinazolin-3-yl)carbamate typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting anthranilic acid with formamide under acidic conditions to yield 2-methyl-4-oxoquinazoline.

    Amination: The 2-methyl-4-oxoquinazoline is then subjected to amination using ammonia or an amine source to introduce the amino group at the 5-position, forming 5-amino-2-methyl-4-oxoquinazoline.

    Carbamoylation: The final step involves the reaction of 5-amino-2-methyl-4-oxoquinazoline with ethyl chloroformate in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Ethyl N-(5-amino-2-methyl-4-oxoquinazolin-3-yl)carbamate can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form various derivatives, such as the reduction of the carbonyl group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where the ethyl group can be replaced by other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Various alkyl or aryl carbamates.

Scientific Research Applications

Ethyl N-(5-amino-2-methyl-4-oxoquinazolin-3-yl)carbamate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.

    Biological Research: The compound is used in studies related to enzyme inhibition and protein binding.

    Pharmaceutical Development: It serves as a lead compound for the development of new drugs targeting various diseases, including cancer and bacterial infections.

    Industrial Applications: It is explored for its use in the synthesis of other bioactive molecules and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of ethyl N-(5-amino-2-methyl-4-oxoquinazolin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. This inhibition can lead to the disruption of critical biological pathways, resulting in therapeutic effects such as the inhibition of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

    Ethyl N-(5-amino-2-methyl-4-oxoquinazolin-3-yl)carbamate: Known for its potential anticancer properties.

    This compound: Another quinazolinone derivative with similar biological activities but differing in specific functional groups.

Uniqueness

This compound is unique due to its specific substitution pattern on the quinazolinone core, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its potential as a lead compound in drug development highlight its significance in medicinal chemistry.

Properties

IUPAC Name

ethyl N-(5-amino-2-methyl-4-oxoquinazolin-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3/c1-3-19-12(18)15-16-7(2)14-9-6-4-5-8(13)10(9)11(16)17/h4-6H,3,13H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEQKMWOLPBREBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NN1C(=NC2=CC=CC(=C2C1=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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